N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluoro-substituted Phenyl Intermediate:
Sulfonamide Formation: The fluoro-substituted phenyl intermediate is then reacted with a sulfonamide reagent under acidic conditions to form the sulfonamide group.
Alkylation: The resulting compound undergoes alkylation with an appropriate alkyl halide to introduce the propan-2-yl group.
Amidation: Finally, the compound is subjected to amidation with prop-2-enamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluoro group may enhance binding affinity through hydrophobic interactions. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide
- N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-ynylamide
Uniqueness
N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro and sulfonamide group enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-4-11(16)15-12(2,3)9-6-5-8(7-10(9)13)19(14,17)18/h4-7H,1H2,2-3H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBGLXGPOXGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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